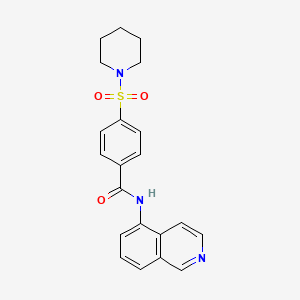

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4-(piperidin-1-ylsulfonyl)benzamide core with an isoquinolin-5-yl substituent on the amide nitrogen. Structurally, the compound combines a sulfonamide-linked piperidine moiety at the para position of the benzamide and a bicyclic aromatic isoquinoline group.

The synthesis of analogous compounds (e.g., ) typically involves sulfonylation of a benzamide precursor followed by amide coupling with amines. For example, compounds like 5s and 5t () were synthesized via reactions between sulfonylated intermediates and substituted amines, yielding products with varying substituents on the benzamide nitrogen . While explicit data for the target compound’s synthesis are unavailable, its structural similarity to these analogs implies comparable synthetic routes.

Properties

IUPAC Name |

N-isoquinolin-5-yl-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-21(23-20-6-4-5-17-15-22-12-11-19(17)20)16-7-9-18(10-8-16)28(26,27)24-13-2-1-3-14-24/h4-12,15H,1-3,13-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNSVRZNRFZHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with isoquinoline-5-carboxylic acid under dehydrating conditions to form the N-(isoquinolin-5-yl)benzamide intermediate.

Sulfonylation: The intermediate is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperidin-1-ylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the isoquinoline and piperidine rings.

Reduction: Reduced forms of the benzamide and sulfonyl groups.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Chemical Biology: It serves as a tool compound for probing the function of proteins and other biomolecules.

Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and piperidine sulfonyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Structure Variations

- Sulfonamide Position : The target compound’s 4-(piperidin-1-ylsulfonyl) group differs from 5s and 5t (), which have sulfonamides at the 5-position of a dihydroxybenzamide. This positional variance may influence binding interactions in enzymatic pockets .

- Isoquinoline vs. Other Aromatics: The target’s isoquinolin-5-yl group shares structural similarity with Compound 1 (), which contains a fused isoquinoline fragment.

Key Notes

Structural Determinants of Activity : The piperidin-1-ylsulfonyl group is a common feature in HIV-1 integrase inhibitors () and may serve as a pharmacophore. Substitution at the benzamide nitrogen dictates target selectivity (e.g., PDE4 vs. integrase) .

Synthetic Challenges: Bulky N-substituents (e.g., isoquinoline, biphenyl) correlate with lower yields (e.g., 33% for 5s), highlighting the need for optimized coupling conditions .

Therapeutic Potential: The target compound’s isoquinoline group aligns with PDE4 inhibitors (), suggesting anti-inflammatory applications. Comparative studies with Compound 1 are warranted to evaluate potency .

Biological Activity

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

This compound features a benzamide core structure with isoquinoline and piperidine sulfonyl substituents. Its molecular formula is , and it has a molecular weight of approximately 395.5 g/mol. The unique arrangement of functional groups contributes to its distinct biological activity.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer research and cellular apoptosis. Key findings include:

- Inhibition of Anti-Apoptotic Proteins : Studies indicate that similar compounds can inhibit proteins such as Bcl-2 and Bcl-xL, which are crucial for cancer cell survival. This suggests that this compound may also possess similar inhibitory properties, promoting apoptosis in tumor cells .

- Mechanism of Action : The interaction of this compound with specific molecular targets, such as enzymes or receptors, modulates their activity. The piperidine sulfonyl group is believed to enhance binding affinity, leading to significant biological effects.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant inhibitory bioactivity in HepG2 cells, with IC50 values around 0.12 to 0.13 μM. These compounds induced the expression of HIF-1α and cleaved caspase-3, promoting apoptosis in cancer cells .

- Cellular Assays : In vitro assays have been conducted to evaluate the compound's effects on various cellular processes. These studies highlight its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(isoquinolin-5-yl)-4-(morpholin-1-ylsulfonyl)benzamide | Contains morpholine instead of piperidine | Different binding properties due to morpholine |

| N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | Contains pyrrolidine | Variability in pharmacokinetic profiles |

| N-(isoquinolin-5-yl)-4-(azepan-1-ylsulfonyl)benzamide | Contains azepane | Distinct structural characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.